Methanedithiol

Description

Structure

3D Structure

Properties

CAS No. |

6725-64-0 |

|---|---|

Molecular Formula |

CH4S2 |

Molecular Weight |

80.18 g/mol |

IUPAC Name |

methanedithiol |

InChI |

InChI=1S/CH4S2/c2-1-3/h2-3H,1H2 |

InChI Key |

INBDPOJZYZJUDA-UHFFFAOYSA-N |

SMILES |

C(S)S |

Canonical SMILES |

C(S)S |

density |

0.827-0.831 |

Other CAS No. |

6725-64-0 |

physical_description |

Colourless liquid; Pungent odou |

Pictograms |

Flammable |

solubility |

Soluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methanedithiol from Formaldehyde and Hydrogen Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methanedithiol, a geminal dithiol, from the reaction of formaldehyde (B43269) and hydrogen sulfide (B99878). This document details the underlying chemistry, experimental protocols, and relevant quantitative data, tailored for professionals in chemical research and drug development.

Introduction

This compound, also known as dimercaptomethane, is an organosulfur compound with the chemical formula H₂C(SH)₂. As a gem-dithiol, it is a valuable intermediate in organic synthesis, particularly in the formation of sulfur-containing heterocycles and other complex molecules. Its synthesis from readily available precursors, formaldehyde and hydrogen sulfide, makes it a subject of interest for various chemical applications. This guide will focus on the direct synthesis of this compound, including the primary reaction pathway and potential side reactions.

Reaction Mechanism and Pathway

The synthesis of this compound from formaldehyde and hydrogen sulfide proceeds via a nucleophilic addition of hydrogen sulfide to the carbonyl group of formaldehyde, followed by a second addition to form the final product.

The primary reaction is as follows:

CH₂O + 2 H₂S → H₂C(SH)₂ + H₂O[1]

A significant competing reaction is the formation of the cyclic trimer, 1,3,5-trithiane, from this compound, particularly under acidic conditions or at elevated temperatures. This side reaction can reduce the yield of the desired product.[1]

3 H₂C(SH)₂ → (CH₂S)₃ + 3 H₂S[1]

The following diagram illustrates the reaction pathway:

Experimental Protocols

The following experimental protocol is based on the work of Cairns, T. L., et al. (1952), a foundational study on the synthesis of gem-dithiols.

Materials and Equipment

-

Anhydrous formaldehyde (15 g)

-

Hydrogen sulfide (100 g)

-

Trimethylamine (catalytic amount)

-

High-pressure reaction vessel equipped with a cooling system

-

Fractional distillation apparatus

-

Standard laboratory glassware

Synthesis Procedure

-

Reaction Setup: A high-pressure reaction vessel is charged with 15 g of anhydrous formaldehyde and a catalytic amount of trimethylamine.

-

Cooling: The reaction vessel and its contents are cooled to -10°C.

-

Addition of Hydrogen Sulfide: 100 g of liquefied hydrogen sulfide is introduced into the cooled reaction vessel.

-

Reaction: The reaction mixture is maintained at -10°C and allowed to react. The duration of the reaction should be monitored for the consumption of formaldehyde.

-

Work-up: Upon completion, the excess hydrogen sulfide is carefully vented. The crude product (approximately 28 g) is collected.

-

Purification: The crude product is subjected to fractional distillation to isolate pure this compound.

The following diagram outlines the general experimental workflow:

Data Presentation

The following tables summarize the key quantitative data for the synthesis and properties of this compound.

Table 1: Reactant and Product Quantities

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| Anhydrous Formaldehyde | CH₂O | 30.03 | 15 g |

| Hydrogen Sulfide | H₂S | 34.08 | 100 g |

| Crude this compound | H₂C(SH)₂ | 80.17 | ~28 g |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 58 °C at 760 mmHg |

| Density | 1.2831 g/cm³ at 20°C |

| Refractive Index (n²⁰D) | 1.5810 |

Characterization

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques. The original study by Cairns et al. reported the formation of a solid dibenzoate derivative for characterization purposes. Modern analytical methods would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive structural information.

-

Infrared (IR) Spectroscopy: To identify the characteristic S-H stretching vibrations.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Safety Considerations

-

Hydrogen Sulfide: This is a highly toxic, flammable gas. All manipulations should be carried out in a well-ventilated fume hood. Appropriate gas detectors and personal protective equipment are essential.

-

Formaldehyde: A known carcinogen and irritant. Handle with appropriate personal protective equipment.

-

This compound: A volatile and malodorous compound. Assumed to be toxic and should be handled with care in a fume hood.

Conclusion

The synthesis of this compound from formaldehyde and hydrogen sulfide is a straightforward yet delicate process that requires careful control of reaction conditions to maximize the yield of the desired product and minimize the formation of the trithiane byproduct. This guide provides the fundamental knowledge and a detailed experimental framework for researchers and professionals to successfully synthesize and characterize this important organosulfur compound. Adherence to strict safety protocols is paramount throughout the entire process.

References

Methanedithiol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanedithiol (CH₂S₂), also known as dimercaptomethane or dithiomethane, is the simplest geminal dithiol. This organosulfur compound, with the chemical formula CH₄S₂, is a colorless liquid characterized by a pungent odor.[1][2] While its high reactivity and instability have limited its widespread application, this compound serves as a fundamental structure in understanding the chemistry of gem-dithiols. This guide provides a detailed overview of its chemical formula, structure, and known properties, including spectroscopic data and synthetic approaches.

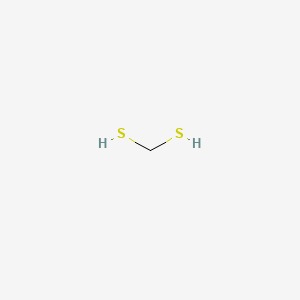

Chemical Formula and Structure

The chemical formula for this compound is CH₄S₂ .[3][4][5] Its structure consists of a central carbon atom bonded to two hydrogen atoms and two thiol (-SH) groups.

Molecular Identifiers:

Molecular Geometry

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | CH₄S₂ | [3][4][5] |

| Molecular Weight | 80.18 g/mol | [1] |

| Appearance | Colorless liquid | [5] |

| Odor | Pungent | [1] |

| Boiling Point | 58 °C (136 °F; 331 K) | [5] |

| Refractive Index (n_D) | 1.581 | [5] |

Synthesis and Reactivity

Experimental Synthesis Protocol

This compound is typically synthesized by the reaction of formaldehyde (B43269) with hydrogen sulfide (B99878) under pressure.[5]

Overall Reaction:

CH₂O + 2 H₂S → H₂C(SH)₂ + H₂O[5]

A detailed experimental protocol for the synthesis of gem-dithiols was described by Cairns, et al. (1952). While this reference does not provide a specific procedure for this compound, the general approach for gem-dithiol synthesis involves the reaction of a carbonyl compound with hydrogen sulfide in the presence of an acid catalyst.

General Experimental Workflow for gem-Dithiol Synthesis:

Reactivity and Stability

This compound is known to be unstable, which presents challenges for its isolation and characterization.[2] One of the key reactions it undergoes is the competing formation of the cyclic trimer, 1,3,5-trithiane.[5]

3 H₂C(SH)₂ → (CH₂S)₃ + 3 H₂S[5]

This compound can also react with acylating agents. For instance, it forms a solid dibenzoate derivative upon treatment with benzoic anhydride.[5]

H₂C(SH)₂ + 2 (C₆H₅CO)₂O → H₂C[SC(O)C₆H₅]₂ + 2 C₆H₅CO₂H[5]

Reaction Pathway for this compound Synthesis and Side Reaction:

Spectroscopic Data

Due to the instability of this compound, obtaining and interpreting its spectroscopic data can be challenging. The following is a summary of available and expected spectroscopic characteristics.

Mass Spectrometry

The mass spectrum of this compound is available through databases such as PubChem. The fragmentation pattern would be expected to show a molecular ion peak (M⁺) at m/z = 80, corresponding to the molecular weight of the compound. Common fragmentation pathways for thiols include the loss of a hydrogen atom, an SH radical, or H₂S.

Infrared (IR) Spectroscopy

A vapor-phase IR spectrum of this compound is available on PubChem.[1] The characteristic IR absorption bands for this compound are expected in the following regions:

-

S-H stretch: A weak to medium absorption band around 2550-2600 cm⁻¹.

-

C-H stretch: Absorption bands in the region of 2850-3000 cm⁻¹.

-

CH₂ scissoring: An absorption around 1400-1450 cm⁻¹.

-

C-S stretch: A weak absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR spectra for this compound are not readily found in the literature. However, predicted chemical shifts can be estimated based on related structures.

-

¹H NMR: Two signals would be expected: a triplet for the S-H protons (due to coupling with the CH₂ group) and a quartet for the CH₂ protons (due to coupling with the two S-H protons). The chemical shift for the CH₂ protons is expected to be in the range of 3.5-4.5 ppm, while the SH proton signal would likely appear between 1.0 and 2.0 ppm.

-

¹³C NMR: A single signal would be expected for the CH₂ carbon. Its chemical shift would likely be in the range of 20-40 ppm.

Applications and Future Directions

The inherent instability of this compound has limited its direct application in drug development and materials science. However, the gem-dithiol moiety is of interest in the design of prodrugs and chemical biology tools. For example, gem-dithiols can act as precursors for the controlled release of hydrogen sulfide (H₂S), a key biological signaling molecule.[2] Further research into stabilizing the gem-dithiol functional group could unlock new therapeutic and industrial applications.

Conclusion

This compound is a foundational molecule in the study of gem-dithiols. While its instability poses significant challenges to its handling and application, understanding its synthesis, reactivity, and spectroscopic properties is crucial for the development of more complex molecules containing the gem-dithiol motif. Future research focused on stabilizing this functional group will be key to unlocking its potential in various scientific fields.

References

- 1. This compound | CH4S2 | CID 138818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Geminal-dithiol-based precursors for reactive sulfur species - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01003E [pubs.rsc.org]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Methanedithiol (CAS Registry Number 6725-64-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanedithiol, also known as dimercaptomethane, is a simple geminal dithiol with the chemical formula CH₄S₂. While structurally unassuming, this organosulfur compound and its derivatives are gaining increasing attention in the field of drug development, primarily due to their potential to act as hydrogen sulfide (B99878) (H₂S) donors. H₂S is now recognized as a critical endogenous gasotransmitter involved in a myriad of physiological processes, and its controlled delivery holds significant therapeutic promise. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, its characteristic reactivity, and explores its emerging role in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a colorless liquid with a pungent odor. Its fundamental properties are summarized in the table below, compiled from various sources. It is important to note that due to its relative instability and volatility, experimental data for some properties are scarce, and in such cases, predicted values are provided.

| Property | Value | Source(s) |

| Molecular Formula | CH₄S₂ | - |

| Molecular Weight | 80.17 g/mol | [PubChem][1] |

| CAS Registry Number | 6725-64-0 | - |

| Appearance | Colorless liquid | [PubChem][1] |

| Odor | Pungent, sulfurous, meaty, onion-like, garlic-like | [Scent.vn][2] |

| Boiling Point | 118 °C at 760 mmHg (Experimental) | [PubChem][1] |

| Refractive Index (n_D) | 1.581 (Predicted) | [Wikipedia][3] |

| Solubility | Soluble in water and ethanol | [PubChem][1] |

Spectroscopic Data

Due to the limited availability of high-resolution, publicly accessible experimental spectra for this compound, this section provides an overview of expected spectral characteristics based on data from closely related compounds, such as methanethiol, and general principles of spectroscopy. A GC-MS spectrum is available on PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to be simple. A singlet for the two equivalent protons of the methylene (B1212753) group (CH₂) would be observed, likely in the region of 3-4 ppm. The two thiol protons (-SH) would also give rise to a singlet, with a chemical shift that can vary depending on the solvent and concentration, but typically appearing between 1-3 ppm.

-

¹³C NMR: The carbon-13 NMR spectrum would show a single resonance for the methylene carbon, anticipated to be in the range of 20-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

S-H Stretch: A weak to medium absorption band in the region of 2550-2600 cm⁻¹, characteristic of the thiol S-H stretching vibration.[4]

-

C-H Stretch: Absorptions corresponding to the C-H stretching of the methylene group would appear in the region of 2850-3000 cm⁻¹.[4]

-

CH₂ Bend: A bending vibration for the methylene group is expected around 1400-1450 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) for this compound would be observed at m/z = 80. Common fragmentation patterns for thiols would be expected, including the loss of a hydrogen atom to give a fragment at m/z = 79, and cleavage of the C-S bond.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound was first reported by Cairns and co-workers in 1952. The following protocol is adapted from their publication in the Journal of the American Chemical Society.[3]

Reaction:

CH₂O + 2 H₂S → CH₂(SH)₂ + H₂O

Materials:

-

Formaldehyde (B43269) (as paraformaldehyde or formalin solution)

-

Hydrogen sulfide (gas)

-

Anhydrous ether or other suitable aprotic solvent

-

Autoclave or high-pressure reactor

-

Distillation apparatus

Procedure:

-

A solution or suspension of formaldehyde in the chosen solvent is placed in a high-pressure reactor.

-

The reactor is cooled and evacuated before introducing a molar excess of hydrogen sulfide.

-

The reactor is sealed and heated. The original report suggests that the reaction proceeds under pressure. Specific temperature and pressure conditions may need to be optimized for yield and safety.

-

After the reaction is complete, the reactor is cooled, and the excess hydrogen sulfide is carefully vented in a fume hood.

-

The reaction mixture is then subjected to fractional distillation to isolate the this compound. Due to its relatively low boiling point and potential for decomposition, distillation should be performed with care.

Note: This reaction is hazardous and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions. Hydrogen sulfide is a highly toxic gas.

Chemical Reactivity and Applications in Synthesis

The chemistry of this compound is dominated by the nucleophilicity of its thiol groups. It can readily react with a variety of electrophiles.

Thioacetal Formation

This compound is a key reagent for the formation of dithianes, which are versatile protecting groups for carbonyl compounds and can also serve as acyl anion equivalents in C-C bond-forming reactions.

Experimental Workflow: Thioacetalization

Caption: General workflow for the formation of a 1,3-dithiane from a carbonyl compound and this compound.

Reactions with Alkyl Halides

The thiol groups of this compound can be alkylated by reaction with alkyl halides in the presence of a base to form thioethers.

Relevance to Drug Development: A Source of Hydrogen Sulfide

The most significant contemporary interest in this compound and related gem-dithiols within the drug development community stems from their potential to act as hydrogen sulfide (H₂S) donors.[5][6][7][8]

Hydrogen Sulfide as a Gasotransmitter

H₂S is now recognized as a crucial signaling molecule, alongside nitric oxide (NO) and carbon monoxide (CO), involved in a wide array of physiological and pathophysiological processes, including:

-

Vasodilation and blood pressure regulation[9]

-

Anti-inflammatory responses[9]

-

Cardioprotection[9]

-

Neurotransmission[9]

-

Cancer biology[7]

Dysregulation of endogenous H₂S levels has been implicated in various diseases, making the development of molecules that can deliver H₂S in a controlled manner a promising therapeutic strategy.[5]

Gem-Dithiols as H₂S Donors

Free gem-dithiols, such as this compound, are generally unstable under physiological conditions and can decompose to release H₂S. This inherent instability has led to the development of "caged" or protected gem-dithiol prodrugs.[5][6][7] These prodrugs are designed to be stable until they reach a specific biological target or environment, where they are then activated to release the gem-dithiol, which subsequently decomposes to liberate H₂S.

Signaling Pathway: Gem-Dithiol as a Pro-drug for H₂S Delivery

Caption: A simplified pathway illustrating the concept of a protected gem-dithiol as a prodrug for the controlled release of H₂S.

This prodrug strategy allows for targeted delivery and controlled release of H₂S, potentially overcoming the challenges associated with the direct administration of H₂S gas or sulfide salts.[5] The development of H₂S-releasing non-steroidal anti-inflammatory drugs (NSAIDs) is an active area of research, aiming to mitigate the gastrointestinal side effects of traditional NSAIDs.[5]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate precautions. It has a strong, unpleasant odor. As with all thiols, it is important to avoid inhalation of vapors and contact with skin and eyes. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, while a simple molecule, presents interesting chemistry and holds significant potential, particularly in the context of drug development. Its role as a precursor to H₂S-donating prodrugs positions it as a valuable tool for medicinal chemists seeking to harness the therapeutic benefits of hydrogen sulfide. Further research into the synthesis, reactivity, and biological applications of this compound and its derivatives is warranted and is anticipated to yield novel therapeutic agents for a range of diseases.

References

- 1. This compound | CH4S2 | CID 138818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scent.vn [scent.vn]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Hydrogen Sulfide: Recent Development of Its Dual Donors and Hybrid Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Frontiers | Recent Development of Hydrogen Sulfide Releasing/Stimulating Reagents and Their Potential Applications in Cancer and Glycometabolic Disorders [frontiersin.org]

- 8. Hydrogen sulfide donors in research and drug development - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Methanedithiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanedithiol (CH₄S₂), also known as dimercaptomethane, is the simplest geminal dithiol. This organosulfur compound, featuring two thiol groups attached to a single carbon atom, is a volatile and pungent liquid. While not as extensively studied as its monothiol counterpart, methanethiol, understanding its physical and chemical properties is crucial for its application in organic synthesis and for assessing its toxicological profile. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, including detailed (where available) or representative experimental protocols and safety considerations. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized using Graphviz diagrams.

Physical Properties

This compound is a colorless liquid with a strong, unpleasant odor characteristic of many low molecular weight thiols. Its physical properties are summarized in the table below. It is important to note that some of the reported values in the literature show slight variations.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | CH₄S₂ | [1] |

| Molecular Weight | 80.17 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Pungent | [1] |

| Boiling Point | 58 °C (136 °F; 331 K) | [1] |

| Density | 0.827 - 0.831 g/cm³ | [1] |

| Refractive Index (n_D) | 1.581 | [1] |

| Solubility in Water | Soluble | [1] |

| Solubility in Organic Solvents | Soluble in ethanol. | [1] |

| Predicted pKa (Strongest Acidic) | 9.42 | [2] |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of thiols, including acidity, nucleophilicity, and susceptibility to oxidation.

Acidity

The thiol protons of this compound are weakly acidic. While no experimental pKa value is readily available in the literature, a predicted value for the strongest acidic proton is approximately 9.42[2]. This acidity allows for the formation of thiolate salts upon reaction with a strong base.

Nucleophilicity

The thiolate anion, formed by deprotonation of this compound, is a potent nucleophile. It can participate in various nucleophilic substitution and addition reactions. For instance, it is expected to react with alkyl halides to form thioethers.

Oxidation

Like other thiols, this compound can be oxidized. Mild oxidizing agents will likely convert it to the corresponding disulfide, which in this case would likely be a polymeric material due to the geminal dithiol structure. Stronger oxidizing agents can lead to the formation of sulfonic acids.

Reaction with Aldehydes and Ketones

Geminal dithiols are known to be in equilibrium with their corresponding thioketones or thials after the elimination of hydrogen sulfide[3]. In the case of this compound, this would be thioformaldehyde, which is unstable and tends to trimerize to 1,3,5-trithiane.

Formation of Derivatives

This compound can be derivatized at the thiol groups. For example, it reacts with benzoic anhydride (B1165640) to form a solid dibenzoate derivative[1].

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are scarce in the published literature. The following sections provide representative protocols based on general methods for the synthesis of gem-dithiols and the analysis of thiols.

Synthesis of this compound

A general method for the synthesis of gem-dithiols involves the reaction of an aldehyde or ketone with hydrogen sulfide (B99878) under pressure[4].

Reaction:

CH₂O + 2 H₂S ⇌ CH₂(SH)₂ + H₂O

Representative Protocol:

-

Warning: This reaction should be carried out by trained personnel in a well-ventilated fume hood due to the high toxicity and flammability of hydrogen sulfide and the pungent odor of this compound. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

A high-pressure stainless-steel autoclave is charged with a solution of formaldehyde (B43269) (1.0 equivalent) in a suitable solvent (e.g., a high-boiling point ether or hydrocarbon).

-

The autoclave is sealed and purged with an inert gas, such as nitrogen or argon.

-

Hydrogen sulfide gas (a molar excess, e.g., 5-10 equivalents) is introduced into the autoclave.

-

The reaction mixture is heated to a specified temperature (e.g., 100-150 °C) and maintained at this temperature with stirring for several hours. The optimal temperature and pressure would need to be determined empirically.

-

After the reaction is complete, the autoclave is cooled to room temperature, and the excess hydrogen sulfide is carefully vented into a scrubbing solution (e.g., a solution of sodium hypochlorite (B82951) or sodium hydroxide).

-

The crude reaction mixture is then subjected to purification.

Purification

Due to its relatively low boiling point, this compound can be purified by fractional distillation[5][6][7][8].

Representative Protocol:

-

The crude reaction mixture is transferred to a round-bottom flask equipped with a magnetic stirrer and a fractionating column (e.g., a Vigreux column).

-

The distillation apparatus is assembled, ensuring all joints are well-sealed.

-

The flask is gently heated in a heating mantle.

-

The fraction that distills at the boiling point of this compound (58 °C) is collected in a pre-weighed, cooled receiving flask.

-

The purity of the collected fraction can be assessed by techniques such as gas chromatography (GC) or NMR spectroscopy.

Spectroscopic Analysis

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methylene (B1212753) protons (CH₂) and a triplet for the two thiol protons (SH), assuming coupling between the methylene and thiol protons. The chemical shifts will be influenced by the solvent. In a non-protic solvent like CDCl₃, the thiol proton signal might be a broad singlet.

-

¹³C NMR: The carbon-13 NMR spectrum is expected to show a single resonance for the methylene carbon.

Representative NMR Experimental Conditions:

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated acetone (B3395972) ((CD₃)₂CO).

-

Sample Preparation: A small amount of the purified this compound is dissolved in the deuterated solvent in an NMR tube.

-

Data Acquisition: Standard pulse sequences for ¹H and ¹³C NMR are used.

3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for the S-H and C-H stretching vibrations.

-

S-H Stretch: A weak to medium absorption band is expected in the region of 2550-2600 cm⁻¹.

-

C-H Stretch: Strong absorption bands are expected in the region of 2850-3000 cm⁻¹[9][10][11][12].

Representative FTIR Experimental Conditions:

-

Instrument: A standard FTIR spectrometer.

-

Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr), or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

3.3.3. Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound.

-

Molecular Ion: The molecular ion peak (M⁺) would be expected at m/z = 80.

-

Fragmentation: Common fragmentation pathways for thiols include the loss of the thiol group (-SH) or cleavage of the C-S bond.

Representative MS Experimental Conditions:

-

Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct-infusion mass spectrometer.

-

Ionization Method: Electron ionization (EI) is a common method for volatile compounds.

-

Analysis: The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio.

Safety and Handling

This compound is expected to be a flammable and toxic compound with a very strong and unpleasant odor. Handling should be performed with extreme caution in a well-ventilated fume hood[3][9][13][14].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Always handle this compound in a high-performance chemical fume hood to avoid inhalation of its vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.

-

Spills: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite (B1170534) or sand) and place it in a sealed container for proper disposal. The area should be decontaminated with a bleach solution to oxidize the residual thiol.

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Visualizations

Chemical Structure```dot

Caption: A plausible workflow for the synthesis and purification of this compound.

Reaction Pathway: Formation of 1,3,5-Trithiane

Caption: A potential reaction pathway of this compound leading to the formation of 1,3,5-trithiane.

Conclusion

This compound is a fundamental geminal dithiol with physical and chemical properties that are of interest to researchers in various fields. While detailed experimental data remains somewhat limited, this guide provides a consolidated overview of its known characteristics and offers representative protocols for its synthesis and analysis based on established chemical principles for analogous compounds. Further research is warranted to fully elucidate the experimental parameters for its synthesis, purification, and to obtain comprehensive spectroscopic and toxicological data. The information presented herein serves as a valuable resource for scientists and professionals working with or interested in the chemistry of simple organosulfur compounds.

References

- 1. fishersci.com [fishersci.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. enmet.com [enmet.com]

- 4. researchgate.net [researchgate.net]

- 5. Purification [chem.rochester.edu]

- 6. How To [chem.rochester.edu]

- 7. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. Master Fractional Distillation: Purify Your Samples Like a Pro with Expert Tips - Housing Innovations [dev.housing.arizona.edu]

- 9. sg.airliquide.com [sg.airliquide.com]

- 10. longdom.org [longdom.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. sg.airliquide.com [sg.airliquide.com]

- 14. echemi.com [echemi.com]

An In-depth Technical Guide to Methanedithiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanedithiol, a geminal dithiol, is an organosulfur compound with significant relevance in fundamental chemistry and potential applications in fields requiring controlled release of reactive sulfur species. This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis, and reactivity. Detailed experimental protocols, quantitative data, and molecular structure representations are presented to serve as a valuable resource for researchers in chemistry and drug development.

Nomenclature

The nomenclature of this compound follows the standards set by the International Union of Pure and Applied Chemistry (IUPAC).

-

IUPAC Name : this compound[1]

-

Synonyms : Common synonyms for this compound include dimercaptomethane and dithiomethane.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some reported values, particularly the boiling point, show discrepancies in the literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | CH4S2 | [1][2][3] |

| Molar Mass | 80.16 g/mol | [2] |

| 80.18 g/mol | [1] | |

| 80.172 g/mol | [3] | |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 58 °C (136 °F; 331 K) | [2] |

| 118.00 °C @ 760.00 mm Hg | [1] | |

| Refractive Index (nD) | 1.581 | [2] |

| 1.578-1.584 | [1] | |

| Density | 0.827-0.831 g/mL | [1] |

| pKa (predicted) | 9.42 (Strongest Acidic) |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reaction of formaldehyde (B43269) with hydrogen sulfide (B99878).[2] A detailed experimental protocol for the synthesis of gem-dithiols, including this compound, was described by Cairns, T. L., et al. in 1952.

Synthesis of this compound

Reaction:

CH2O + 2 H2S → H2C(SH)2 + H2O

Experimental Protocol (Adapted from Cairns, T. L., et al., J. Am. Chem. Soc. 1952, 74, 16, 3982–3989):

A detailed, step-by-step experimental protocol from the referenced paper was not available in the conducted searches. The following is a generalized procedure based on the description of the synthesis of gem-dithiols.

A stream of hydrogen sulfide gas is passed through a cooled solution of formaldehyde in a suitable solvent, typically an alcohol, in the presence of an acid catalyst. The reaction is generally carried out at low temperatures to minimize the formation of by-products such as the cyclic trimer, trithiane. The product, this compound, can be isolated and purified by distillation under reduced pressure.

Diagram 1: Synthesis of this compound

References

Discovery and history of gem-dithiols

An In-depth Technical Guide to the Discovery and History of Gem-Dithiols for Researchers, Scientists, and Drug Development Professionals.

Introduction

Geminal dithiols, often referred to as gem-dithiols, are organosulfur compounds characterized by the presence of two thiol (-SH) groups attached to the same carbon atom, conforming to the general structure R₂C(SH)₂.[1][2][3] Unlike their oxygen analogs, gem-diols, which are often unstable, many gem-dithiols are stable enough to be isolated and utilized as valuable synthetic intermediates.[4] Initially considered mere chemical curiosities, gem-dithiols have garnered significant interest in recent decades, particularly in the field of medicinal chemistry and drug development, owing to their role as precursors for reactive sulfur species (RSS), most notably hydrogen sulfide (B99878) (H₂S).[5][6] This guide provides a comprehensive overview of the discovery, historical development, synthesis, and modern applications of gem-dithiols.

Discovery and Early History

The history of gem-dithiols extends back to the 19th century, though their systematic study and isolation are a more recent development.

-

1876: The first compound that can be classified as a gem-dithiol, trithiocarbonic acid (H₂CS₃), was synthesized from carbon disulfide.[4]

-

Early 20th Century: While related structures were proposed, the isolation of simple aliphatic gem-dithiols remained elusive. For instance, Baumann's work in 1890 on the reaction of formaldehyde (B43269) with hydrogen sulfide led to a derivative of methanedithiol, but the parent compound was not isolated.[7] Similarly, suggestions that gem-dithiols were intermediates in the catalytic conversion of aldehydes and ketones to mercaptans were made, but the intermediates themselves were not captured in a pure state.[7]

-

1952: A Landmark Year: The first successful isolation and characterization of aliphatic gem-dithiols as distinct chemical entities were reported.[4] Researchers demonstrated that aldehydes or ketones, when heated with hydrogen sulfide under significant pressure, could be converted into the corresponding gem-dithiols.[7] This breakthrough marked the true beginning of gem-dithiol chemistry.

-

1959: A significant advancement was the preparation of a stable, crystalline gem-dithiol, 1,3-diphenylpropane-2,2-dithiol, under milder conditions.[5][8] This demonstrated that high pressures were not universally necessary and expanded the accessibility of these compounds for further study.

Synthesis of Gem-Dithiols: From Early Methods to Modern Protocols

The synthesis of gem-dithiols has evolved from challenging, high-pressure methods to more controlled and versatile protocols.

Foundational Synthetic Route: Reaction of Carbonyls with Hydrogen Sulfide

The seminal method for preparing gem-dithiols involves the direct reaction of an aldehyde or ketone with hydrogen sulfide.[9] This reaction is often catalyzed by acids or bases.

General Reaction Scheme: R₂C=O + 2 H₂S ⇌ R₂C(SH)₂ + H₂O

This equilibrium reaction highlights the formation of the gem-dithiol from the corresponding carbonyl compound.

Experimental Protocols

Protocol 1: High-Pressure Synthesis of Aliphatic Gem-Dithiols (Historic Method)

This protocol is based on the pioneering work that first led to the isolation of gem-dithiols.[4]

Objective: To synthesize a gem-dithiol from a ketone and hydrogen sulfide under pressure.

Materials:

-

Ketone (e.g., acetone, cyclohexanone)

-

Hydrogen sulfide (H₂S), liquefied

-

Acid catalyst (e.g., p-toluenesulfonic acid) (optional)

-

High-pressure stainless-steel rocker-bomb

-

Solvent (e.g., ethanol)

Procedure:

-

The ketone and an optional acid catalyst are placed into a high-pressure stainless-steel rocker-bomb.

-

The bomb is cooled, and a molar excess of liquefied hydrogen sulfide is introduced.

-

The bomb is sealed and heated to a specified temperature.

-

The reaction is allowed to proceed for several hours under autogenous pressure, with continuous rocking to ensure mixing.

-

After the reaction period, the bomb is cooled, and excess hydrogen sulfide is carefully vented in a fume hood.

-

The crude product is collected and purified, typically by distillation under reduced pressure.

Protocol 2: Synthesis of 1,3-Diphenylpropane-2,2-dithiol (Milder Conditions)

This method, based on the 1959 report, avoids extremely high pressures.[5]

Objective: To synthesize 1,3-diphenylpropane-2,2-dithiol from 1,3-diphenylacetone.

Materials:

-

1,3-Diphenylacetone (dibenzyl ketone)

-

Hydrogen sulfide (H₂S) gas

-

Hydrogen chloride (HCl) gas

-

Solvent (e.g., ethanol)

-

Ice bath

Procedure:

-

1,3-Diphenylacetone is dissolved in the solvent in a reaction flask equipped with a gas inlet tube and placed in an ice bath.

-

A stream of hydrogen sulfide gas is bubbled through the solution.

-

Simultaneously, a stream of hydrogen chloride gas is introduced as a catalyst. The thioketone is formed as an intermediate.

-

The reaction is monitored (e.g., by TLC) until the starting material is consumed.

-

The product, 1,3-diphenylpropane-2,2-dithiol, precipitates as a colorless solid.

-

The solid is collected by filtration, washed with cold solvent, and dried. This method can yield the product on a gram scale.[5]

Data on Early Synthetic Methods

| Carbonyl Compound | Temperature (°C) | Pressure (atm) | Catalyst | Product | Yield (%) | Reference |

| Formaldehyde | 42 | 30 | None | This compound | 33 | [7] |

| Acetone | 100-150 | 35-8500 | Acetic Acid | 2,2-Propanedithiol | up to 65 | [4] |

| Cyclohexanone | 100-150 | 35-8500 | p-TSA | 1,1-Cyclohexanedithiol | up to 65 | [4] |

| 1,3-Diphenylacetone | 0-25 | ~1 | HCl | 1,3-Diphenylpropane-2,2-dithiol | 65 | [5] |

Characterization of Gem-Dithiols

The structures of the first isolated gem-dithiols were confirmed through a series of chemical derivatizations and spectroscopic analyses.[1][7]

-

Diacylation: Reaction with acyl chlorides (R'COCl) to form stable dithioesters, R₂C(SCOR')₂.

-

Dialkylation: Reaction with alkyl halides (R'X) to yield dithioethers, R₂C(SR')₂.

-

Hydrolysis: Reversion to the parent aldehyde or ketone upon treatment with water, confirming the carbon skeleton.

-

Spectroscopy: In modern times, ¹H NMR and ¹³C NMR spectroscopy, along with IR spectroscopy (showing the characteristic S-H stretch), are standard. The S-H proton typically appears as a singlet in the ¹H NMR spectrum.

Modern Applications: Gem-Dithiols as H₂S Donors

The contemporary significance of gem-dithiols lies in their application as hydrogen sulfide (H₂S) donors. H₂S is now recognized as a critical gasotransmitter in biological systems, playing roles in vasodilation, anti-inflammation, and neuromodulation.[10] However, its direct administration is impractical. Gem-dithiols provide a valuable template for creating "caged" H₂S donors that release the gasotransmitter under specific physiological conditions.[6]

Free gem-dithiols are often unstable in aqueous physiological environments and decompose to release H₂S.[6] This inherent instability is harnessed by protecting or "caging" the thiol groups with functionalities that can be cleaved by specific triggers.

Thiol-Activated H₂S Donors

A major breakthrough has been the development of gem-dithiol-based donors that are activated by endogenous thiols like cysteine (Cys) or glutathione (B108866) (GSH).[10][11]

Mechanism of Action: These donors typically have the thiol groups of the gem-dithiol protected, for example, as thioesters. In the presence of a biological thiol (e.g., GSH), a transthioesterification reaction occurs, which liberates the unstable gem-dithiol. The free gem-dithiol then rapidly decomposes to release H₂S and the corresponding thioketone.[12]

Caption: Thiol-activated release of H₂S from a caged gem-dithiol donor.

Other Trigger Mechanisms

Besides thiols, other triggers have been explored:

-

Photocleavage: "Caged" gem-dithiols that release H₂S upon stimulation with light of a specific wavelength have been developed, offering high spatiotemporal control.[1]

-

pH-Dependent Release: Some free gem-dithiols show pH-dependent H₂S release, with faster decomposition and release at physiological or slightly alkaline pH.[5]

Experimental Protocols

Protocol 3: Monitoring H₂S Release from a Thiol-Activated Donor

Objective: To quantify the release of H₂S from a thiol-activated gem-dithiol donor (TAGDD) in the presence of cysteine using a methylene (B1212753) blue assay.

Materials:

-

Thiol-activated gem-dithiol donor (TAGDD) stock solution (e.g., in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

L-cysteine solution in PBS

-

Zinc acetate (B1210297) solution (as H₂S trap)

-

N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution

-

FeCl₃ solution

-

Spectrophotometer

Procedure:

-

Prepare reaction mixtures in separate vials. A typical mixture contains PBS (pH 7.4), a specific concentration of the TAGDD, and the zinc acetate trap.

-

Initiate the reaction by adding the L-cysteine solution to the vials. A control vial without cysteine should be run in parallel.

-

Incubate the mixtures at 37°C for a set time course (e.g., 0, 15, 30, 60, 120 minutes).

-

At each time point, stop the reaction by adding N,N-dimethyl-p-phenylenediamine sulfate followed by FeCl₃. This sequence reacts with the trapped sulfide (as ZnS) to form the stable methylene blue dye.

-

Allow color to develop for 15-20 minutes.

-

Measure the absorbance of the solution at ~670 nm using a spectrophotometer.

-

Quantify the H₂S concentration by comparing the absorbance to a standard curve prepared using known concentrations of Na₂S.

Data on H₂S Donor Performance

Quantitative data for H₂S donors is typically presented as the rate of H₂S release or the total amount released over time under specific conditions. For example, a study might show that a given TAGDD at 50 µM in the presence of 2 mM GSH releases H₂S at a rate of 'X' µM/min.[12][13]

| Donor Type | Trigger | Key Feature | Application |

| Free Gem-Dithiol | pH, Temperature | Simple structure, spontaneous release | Basic research, in vitro studies |

| Thioester-Protected | Cysteine, GSH | Biologically-triggered slow release | Mimicking endogenous H₂S production |

| Photocaged | UV/Visible Light | High spatiotemporal control | Cell biology, targeted therapy research |

Logical Workflow and Synthesis Diagrams

Visualizing the synthesis and mechanism of action is crucial for understanding the role of gem-dithiols.

Synthesis Workflow: The general process for synthesizing and utilizing gem-dithiols in a research context follows a logical progression from precursor selection to final application.

Caption: General workflow from gem-dithiol synthesis to application.

Conclusion

The field of gem-dithiol chemistry has evolved dramatically from its origins in high-pressure organic synthesis to its current position at the cutting edge of chemical biology and drug development. Initially characterized as foul-smelling and often unstable compounds, gem-dithiols are now appreciated as highly versatile platforms.[9] Their role as controllable donors of hydrogen sulfide has opened new avenues for studying the physiology of this important gasotransmitter and for designing novel therapeutics to target a wide range of pathological processes.[10] Continued research into new caging strategies and activation triggers will undoubtedly expand the utility of this fascinating class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Dithiol - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Geminal-dithiol-based precursors for reactive sulfur species - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01003E [pubs.rsc.org]

- 6. Geminal-dithiol-based precursors for reactive sulfur species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Gem-dithiol | chemical compound | Britannica [britannica.com]

- 10. Thiol-Activated gem-Dithiols: A New Class of Controllable Hydrogen Sulfide Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiol-activated gem-dithiols: a new class of controllable hydrogen sulfide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Methanedithiol's Reactivity with Electrophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methanedithiol (H₂C(SH)₂), the simplest geminal dithiol, is a highly reactive nucleophile with significant potential in organic synthesis and as a precursor to biologically active molecules. Its two thiol groups, attached to the same carbon atom, exhibit cooperative effects that influence its acidity and nucleophilicity, making it a versatile building block for the introduction of dithiomethyl functionalities. This guide provides a comprehensive overview of the reactivity of this compound with various electrophiles, including alkyl halides, acyl chlorides, and carbonyl compounds. It details the underlying reaction mechanisms, provides experimental protocols for key transformations, and presents available quantitative data. Due to the limited specific quantitative data for this compound in the literature, this guide also extrapolates from studies on related thiols and dithiols to provide a broader context for its reactivity.

Introduction to this compound

This compound, also known as dimercaptomethane, is a colorless liquid with a strong, unpleasant odor. Its geminal dithiol structure is key to its reactivity. The proximity of the two thiol groups can lead to enhanced acidity of the first thiol proton and facilitates chelation with certain electrophiles. The deprotonated form, the methanedithiolate anion, is a potent bis-nucleophile, capable of reacting with a wide range of electrophilic partners.

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | CH₄S₂ | --INVALID-LINK-- |

| Molecular Weight | 80.18 g/mol | --INVALID-LINK-- |

| Boiling Point | 118 °C | --INVALID-LINK-- |

| Density | 0.827-0.831 g/cm³ | --INVALID-LINK-- |

| Solubility | Soluble in water and ethanol | --INVALID-LINK-- |

Reactivity with Electrophiles: A Detailed Analysis

The high nucleophilicity of the sulfur atoms in this compound drives its reactions with electrophiles. These reactions typically proceed via nucleophilic substitution or addition mechanisms.

Reaction with Alkyl Halides: Bis-S-Alkylation

This compound readily undergoes S-alkylation with alkyl halides in the presence of a base to form thioethers. The reaction can proceed in a stepwise manner, allowing for the synthesis of mono- or bis-alkylated products. The use of two equivalents of an alkyl halide leads to the formation of a bis-thioether.

General Reaction:

H₂C(SH)₂ + 2 R-X + 2 Base → H₂C(SR)₂ + 2 Base·HX

Where R is an alkyl group and X is a halogen.

While specific quantitative data for the bis-alkylation of this compound is scarce, studies on related dithiols suggest that high yields can be achieved under appropriate reaction conditions. The choice of base and solvent is crucial to optimize the reaction and minimize side products.

Logical Workflow for Bis-S-Alkylation

Caption: Stepwise process for the bis-S-alkylation of this compound.

Reaction with Acyl Chlorides: Bis-S-Acylation

Similar to alkyl halides, acyl chlorides react readily with this compound to form bis-thioesters. These reactions are typically fast and exothermic. The resulting bis-thioesters are useful intermediates in organic synthesis. A specific example is the reaction of this compound with benzoic anhydride (B1165640) to form a solid dibenzoate derivative.[1]

General Reaction:

H₂C(SH)₂ + 2 R-COCl + 2 Base → H₂C(S-COR)₂ + 2 Base·HCl

Where R is an alkyl or aryl group.

Reaction with Aldehydes and Ketones: Thioacetal and Thioketal Formation

This compound reacts with aldehydes and ketones under acidic catalysis to form cyclic 1,3-dithiolanes or acyclic thioacetals and thioketals. These reactions are reversible and are often used for the protection of carbonyl groups in multi-step syntheses. The formation of the five-membered 1,3-dithiolane (B1216140) ring is often thermodynamically favored.

General Reaction (Cyclic):

H₂C(SH)₂ + R₂C=O ⇌ (R₂C)S₂CH₂ + H₂O (with acid catalyst)

Quantitative Data for Thioacetalization of Aldehydes with Thiols

While specific data for this compound is limited, the following table provides representative yields for the thioacetalization of various aldehydes with other thiols, illustrating the general efficiency of this reaction.

| Aldehyde | Thiol | Catalyst | Yield (%) | Reference |

| Benzaldehyde | 1,2-Ethanedithiol | Hafnium trifluoromethanesulfonate | High | [2] |

| 4-Nitrobenzaldehyde | 1,2-Ethanedithiol | LiBr | >95 | [2] |

| Cinnamaldehyde | 1,2-Ethanedithiol | Iodine | High | [2] |

Experimental Workflow for Thioacetal Formation

Caption: A typical experimental workflow for synthesizing thioacetals.

Michael Addition

As a potent nucleophile, the methanedithiolate anion can participate in Michael additions to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction leads to the formation of a new carbon-sulfur bond at the β-position of the acceptor. Computational studies on the addition of methanethiol (B179389) to various Michael acceptors provide insights into the thermodynamics and kinetics of such reactions, which can be extrapolated to this compound.[3][4]

General Reaction:

H₂C(S⁻)₂ + RCH=CHCOR' → H₂C(SCH(R)CH₂COR')₂

Experimental Protocols

The following are generalized experimental protocols for key reactions of dithiols, which can be adapted for this compound with appropriate safety precautions.

General Procedure for Bis-S-Alkylation of a Dithiol

-

To a solution of the dithiol (1.0 eq.) in a suitable solvent (e.g., DMF, THF) under an inert atmosphere (e.g., Argon), add a base (2.2 eq., e.g., NaH or K₂CO₃) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C and add the alkyl halide (2.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Thioacetal Formation from an Aldehyde and a Dithiol

-

To a solution of the aldehyde (1.0 eq.) and the dithiol (1.1 eq.) in a suitable solvent (e.g., dichloromethane, toluene), add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, HBF₄-SiO₂).

-

Stir the reaction mixture at room temperature. For less reactive ketones, gentle heating may be required.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography or distillation.[5]

Role in Drug Development and Biological Systems

While the direct application of this compound in drug development is not extensively documented, its derivatives and the broader class of gem-dithiols are of growing interest. Gem-dithiols can act as hydrogen sulfide (B99878) (H₂S) donors under physiological conditions.[6][7][8] H₂S is an important biological signaling molecule involved in various physiological processes, and controllable H₂S donors are valuable tools for research and potential therapeutics. The reactivity of the thiol groups also makes them potential candidates for covalent enzyme inhibitors.[9][10][11]

Potential Signaling Pathway Involvement of Gem-Dithiol Derivatives as H₂S Donors

Caption: Gem-dithiols can release H₂S, impacting various cellular pathways.

Conclusion

This compound is a highly reactive and versatile building block in organic chemistry. Its dual nucleophilic character allows for efficient reactions with a variety of electrophiles, leading to the formation of bis-thioethers, bis-thioesters, and thioacetals/thioketals. While specific quantitative kinetic and yield data for this compound itself are not abundant in the current literature, the principles of its reactivity can be understood from the broader context of thiol and dithiol chemistry. The potential of its derivatives to act as H₂S donors opens up avenues for its application in chemical biology and drug discovery. Further research into the quantitative aspects of this compound's reactivity and its biological applications is warranted to fully exploit its potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]

- 3. Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. Geminal-dithiol-based precursors for reactive sulfur species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiol-activated gem-dithiols: a new class of controllable hydrogen sulfide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape of Methanedithiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanedithiol (CH₂S₂), the simplest geminal dithiol, plays a role in various chemical and biological processes. Despite its structural simplicity, a comprehensive understanding of its electronic structure is paramount for elucidating its reactivity, intermolecular interactions, and potential applications in fields such as drug development and materials science. This technical guide provides a detailed overview of the current knowledge of the electronic structure of this compound, drawing from available experimental and theoretical data.

Molecular Geometry and Conformational Analysis

The electronic properties of this compound are intrinsically linked to its three-dimensional structure. Theoretical studies based on Density Functional Theory (DFT) at the B3LYP/Def2-TZVPP level have identified several stable conformers. The relative energies, dipole moments, and steric exchange energies of these conformers are crucial for understanding the molecule's behavior in different environments.

A 2021 theoretical study investigated the conformational behavior of this compound, identifying the gauche-gauche (g,g) conformation as the most stable.[1] Other conformations, such as quasi-anti-gauche (qa,g) and another gauche-gauche conformer (g,g*), were found to be higher in energy.[1] The calculated data for these conformers are summarized in the table below.

| Property | gauche-gauche (g,g) | quasi-anti-gauche (qa,g) | gauche-gauche* (g,g*) |

| Relative Energy (kcal/mol) | 0.00 | 0.76 | 12.26 |

| Dipole Moment (Debye) | 0.4865 | 1.8172 | 1.4829 |

| Total Steric Exchange Energy (kcal/mol) | 92.74 | 63.88 | 62.68 |

Data sourced from a theoretical study using the B3LYP/Def2-TZVPP method.[1]

Experimental Determination of Ionization Energy

Photoelectron spectroscopy (PES) is a powerful experimental technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. The resulting photoelectron spectrum provides direct information about the binding energies of electrons in different molecular orbitals.

The primary experimental data on the electronic structure of this compound comes from a 1975 study by Guimon, Guimon, and Pfister-Guillouzo, who utilized He(I) photoelectron spectroscopy.[2] This study reported a vertical ionization energy of 9.9 eV .[2] The vertical ionization energy corresponds to the energy required to remove an electron from the highest occupied molecular orbital (HOMO) without any change in the molecular geometry.

Experimental Protocol: Photoelectron Spectroscopy (General Methodology)

-

Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum chamber.

-

Ionization Source: The sample is irradiated with a monochromatic beam of photons from a helium discharge lamp, which produces He(I) radiation with an energy of 21.22 eV.

-

Electron Energy Analysis: The kinetic energy of the photoelectrons ejected from the sample is measured using an electron energy analyzer.

-

Spectrum Generation: The number of electrons detected at each kinetic energy is plotted against the binding energy (calculated as the difference between the photon energy and the electron kinetic energy) to generate the photoelectron spectrum.

Theoretical Insights into the Electronic Structure

Computational quantum chemistry provides a powerful avenue for complementing experimental data and gaining a deeper understanding of the molecular orbitals and their energies. While comprehensive ab initio or DFT studies detailing the full molecular orbital picture of this compound are not extensively published, we can infer a qualitative molecular orbital diagram based on the constituent atoms and the molecule's symmetry.

The valence electronic configuration of this compound (CH₂S₂) consists of contributions from the carbon 2s and 2p, hydrogen 1s, and sulfur 3s and 3p atomic orbitals. The molecular orbitals are formed from linear combinations of these atomic orbitals. The highest occupied molecular orbitals (HOMOs) are expected to have significant contributions from the non-bonding lone pair electrons on the two sulfur atoms.

Electron Affinity

The electron affinity of a molecule is the energy released when an electron is added to a neutral molecule to form a negative ion. There is currently no available experimental or reliable theoretical data for the electron affinity of this compound. General trends suggest that molecules containing electronegative atoms like sulfur can have positive electron affinities. Further computational studies would be necessary to determine a precise value for this compound.

Summary and Future Directions

The electronic structure of this compound is characterized by a complex interplay of bonding and non-bonding orbitals. Experimental evidence from photoelectron spectroscopy provides a vertical ionization energy of 9.9 eV, indicating the energy required to remove an electron from the highest occupied molecular orbital.[2] Theoretical calculations have shed light on the conformational preferences of the molecule, with the gauche-gauche conformer being the most stable.[1]

However, significant gaps in our understanding remain. A detailed, high-resolution photoelectron spectrum and its assignment to specific molecular orbitals are needed for a complete experimental picture. Furthermore, comprehensive ab initio and DFT calculations are required to provide a quantitative description of all valence molecular orbitals, their symmetries, and their energies. Such studies would also be invaluable for predicting the electron affinity of this compound. A deeper understanding of the electronic structure of this fundamental molecule will undoubtedly facilitate future research into its chemical reactivity and its role in more complex systems.

References

Methanedithiol: A Core Component in Organosulfur Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methanedithiol, also known as dimercaptomethane, is the simplest geminal dithiol with the chemical formula CH₂ (SH)₂. This highly reactive organosulfur compound serves as a fundamental building block in various chemical transformations and holds a significant position in the broader landscape of organosulfur chemistry. Its unique structure, with two thiol groups attached to the same carbon atom, imparts distinct reactivity that is leveraged in the synthesis of complex molecules, including heterocyclic compounds and derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, reactivity, and its burgeoning role in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a colorless liquid characterized by a pungent odor.[1] It is a flammable compound and should be handled with appropriate safety precautions.[1] The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | CH₄S₂ | [1][2] |

| Molecular Weight | 80.18 g/mol | [1] |

| CAS Number | 6725-64-0 | [1][2] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Punctual | [1] |

| Boiling Point | 118.0 °C at 760 mmHg | [1] |

| Density | 0.827 - 0.831 g/cm³ | [1] |

| Refractive Index | 1.578 - 1.584 | [1] |

| Solubility | Soluble in water and ethanol | [1] |

| GHS Classification | Flammable liquid and vapor (Warning) | [1] |

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies on various spectroscopic techniques. Below is a summary of available spectroscopic data.

| Spectroscopy | Data | Source(s) |

| GC-MS | Spectra available in databases. | [1] |

| IR Spectra | Vapor phase IR spectra are available. | [1] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the reaction of formaldehyde (B43269) with hydrogen sulfide (B99878) under pressure.[2]

Experimental Protocol: Synthesis of this compound

This protocol is based on the general reaction described in the literature.[2]

Materials:

-

Formaldehyde (aqueous solution, e.g., 37%)

-

Hydrogen sulfide gas

-

High-pressure reactor

-

Appropriate solvent (e.g., water or an organic solvent)

-

Acid catalyst (optional)

Procedure:

-

Charge the high-pressure reactor with an aqueous solution of formaldehyde.

-

Pressurize the reactor with hydrogen sulfide gas. The pressure should be carefully monitored and maintained at the desired level.

-

The reaction mixture is typically stirred and may require heating to facilitate the reaction.

-

The reaction progress can be monitored by techniques such as gas chromatography (GC) to follow the consumption of formaldehyde.

-

Upon completion, the reactor is cooled, and the excess hydrogen sulfide is carefully vented in a fume hood.

-

The crude this compound can be isolated by extraction with a suitable organic solvent.

-

Purification is typically achieved by distillation under reduced pressure.

Safety Precautions:

-

This reaction should be carried out in a well-ventilated fume hood due to the toxicity and flammability of hydrogen sulfide and this compound.

-

The use of a high-pressure reactor requires specialized training and equipment.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Reactivity and Role in Organosulfur Chemistry

This compound's reactivity is dominated by the two nucleophilic thiol groups. It readily participates in reactions with electrophiles and is a key precursor for the formation of various sulfur-containing heterocycles.

Key Reactions of this compound

-

Formation of Dithioacetals: this compound reacts with aldehydes and ketones in the presence of an acid catalyst to form dithioacetals. This reaction is often used to protect carbonyl groups in organic synthesis.

-

Reaction with Benzoic Anhydride (B1165640): this compound reacts with benzoic anhydride to form a solid dibenzoate derivative.[2] This reaction can be used for the characterization of this compound.

-

Trimerization to s-Trithiane: In the presence of a strong acid, this compound can undergo trimerization to form 1,3,5-trithiane (B122704) (s-trithiane), a stable six-membered heterocyclic compound.[2][3] This reaction competes with the formation of this compound from formaldehyde and hydrogen sulfide.[2]

Experimental Protocol: Formation of this compound Dibenzoate

This protocol is based on the known reactivity of thiols with acid anhydrides.

Materials:

-

This compound

-

Anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether)

-

Basic catalyst (e.g., pyridine (B92270) or triethylamine)

Procedure:

-

Dissolve this compound in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Add a stoichiometric amount of a basic catalyst to the solution.

-

Slowly add a solution of benzoic anhydride in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is washed with a dilute aqueous acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the pure dibenzoate derivative.

Applications in Drug Development

Organosulfur compounds are integral to many pharmaceutical agents. While this compound itself is not a therapeutic agent, its derivatives, particularly dithioacetals, are being explored for their biological activities. The dithioacetal moiety can be found in various natural products and synthetic molecules with interesting pharmacological profiles.

A notable example is the investigation of novel aryl (dithioglycosyl)methane derivatives as anti-proliferative agents.[8] In these compounds, a dithioacetal derived from a carbohydrate and an aromatic thiol acts as a key structural feature. These derivatives have shown promising activity against cancer cell lines, highlighting the potential of this compound-related structures in the design of new anticancer drugs.[8]

The synthesis of such derivatives often involves the reaction of a dithiol, conceptually related to this compound, with a suitable electrophile to construct the core dithioacetal structure. This underscores the importance of understanding the fundamental reactivity of simple dithiols like this compound for the development of more complex and medicinally relevant molecules.

Mandatory Visualizations

Synthesis and Reactivity Workflow of this compound

Caption: Synthetic pathway to this compound and its key chemical transformations.

Logical Relationship of this compound to Drug Discovery

Caption: Conceptual link between this compound and the development of bioactive compounds.

Conclusion

This compound, despite its simple structure, is a versatile and important molecule in organosulfur chemistry. Its synthesis from readily available starting materials and its predictable reactivity make it a valuable tool for organic chemists. Furthermore, the emergence of dithioacetal-containing molecules with significant biological activity opens up new avenues for the application of this compound-based scaffolds in drug discovery and development. A thorough understanding of the properties and chemical behavior of this compound is therefore essential for researchers working at the interface of chemistry, biology, and medicine.

References

- 1. This compound | CH4S2 | CID 138818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. Novel aryl (dithioglycosyl)methane derivatives as anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methanedithiol: A Technical Guide to Safe Handling and Storage

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information on methanedithiol (CAS No. 6725-64-0). Due to the limited publicly available safety data for this specific compound, this guide also draws upon general best practices for handling volatile and malodorous organosulfur compounds. It is imperative that users of this compound conduct a thorough risk assessment and consult with their institution's safety office before handling this chemical. This guide is intended to supplement, not replace, established laboratory safety protocols and professional judgment.

Introduction

This compound (also known as dimercaptomethane) is a volatile, colorless liquid with a pungent odor.[1] As an organosulfur compound, it is of interest in various fields of chemical research and development. However, its reactivity, volatility, and the characteristic hazards of thiols necessitate stringent safety precautions during its handling and storage. This guide provides a comprehensive overview of the known properties of this compound and outlines recommended procedures for its safe use in a laboratory setting.

Physicochemical and Hazard Properties

A summary of the key physicochemical properties and hazard information for this compound is presented in the tables below.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 6725-64-0 | PubChem[1] |

| Molecular Formula | CH₄S₂ | PubChem[1] |

| Molecular Weight | 80.18 g/mol | PubChem[1] |

| Appearance | Colorless liquid | PubChem[1] |

| Odor | Pungent | PubChem[1] |

| Boiling Point | 58 °C (136 °F; 331 K) | Wikipedia[2] |

| Solubility | Soluble in water and ethanol | PubChem[1] |

| Refractive Index | 1.581 | Wikipedia[2] |

Hazard Identification and Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids |

| Warning | H226: Flammable liquid and vapor |

Source: PubChem[1]

Health and Safety Information

Potential Health Effects

-

Inhalation: Due to its volatility and pungent odor, inhalation is a primary route of exposure. Inhaling this compound vapors may cause respiratory tract irritation. High concentrations of similar volatile thiols can lead to headaches, nausea, and dizziness.

-

Skin Contact: Direct contact with the liquid may cause skin irritation.

-

Eye Contact: Vapors and direct liquid contact are likely to cause eye irritation.

-

Ingestion: Ingestion may cause gastrointestinal irritation.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Note: This information is based on general first aid procedures for hazardous chemicals and has not been validated for this compound specifically.

Handling and Storage Protocols

The following protocols are designed to minimize exposure and mitigate the risks associated with handling this compound.

Engineering Controls

-

Fume Hood: All work with this compound must be conducted in a well-ventilated chemical fume hood with a tested and certified face velocity.

-

Gas Scrubbing: To neutralize the malodorous emissions, the fume hood exhaust should be equipped with a scrubbing system. A common and effective method for trapping volatile thiols is to bubble the exhaust gas through a bleach solution.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber with appropriate thickness and breakthrough time). Consult glove manufacturer's compatibility charts for specific recommendations.

-